molecular formula C22H25N3O2S2 B11224492 3-(3,4-dimethylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

3-(3,4-dimethylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11224492
M. Wt: 427.6 g/mol
InChI Key: PPUBIXPVHVETAV-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHYLPHENYL)-2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, piperidine derivatives, and thienopyrimidine precursors. Common reaction conditions may involve:

    Catalysts: Palladium or other transition metals.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

The uniqueness of 3-(3,4-DIMETHYLPHENYL)-2-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H25N3O2S2/c1-14-6-9-24(10-7-14)19(26)13-29-22-23-18-8-11-28-20(18)21(27)25(22)17-5-4-15(2)16(3)12-17/h4-5,8,11-12,14H,6-7,9-10,13H2,1-3H3

InChI Key

PPUBIXPVHVETAV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3

Origin of Product

United States

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